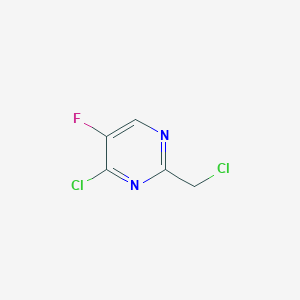

4-Chloro-2-chloromethyl-5-fluoro-pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2-chloromethyl-5-fluoro-pyrimidine is a heterocyclic organic compound with the molecular formula C5H3Cl2FN2. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. The presence of chlorine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-chloromethyl-5-fluoro-pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloro-5-fluoropyrimidine with chloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-chloromethyl-5-fluoro-pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, reacting with amines can yield aminopyrimidines, while coupling reactions can produce biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of 4-Chloro-2-chloromethyl-5-fluoro-pyrimidine has been documented through various methods, often involving chlorination and fluorination processes. This compound serves as a precursor for synthesizing other pyrimidine derivatives that exhibit pharmacological activities. For instance, it can be transformed into:

- Antiviral agents

- Anticancer drugs

- Protein kinase inhibitors

Pharmaceutical Development

This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Notable applications include:

- Antipsychotics : Compounds derived from this pyrimidine have shown efficacy in treating various mental health disorders by modulating neurotransmitter pathways.

- Protein Tyrosine Kinase Inhibitors : These inhibitors are crucial in cancer therapy, targeting specific enzymes involved in cell signaling pathways that regulate cell division and survival.

Antiviral Research

Research has indicated that derivatives of this compound possess antiviral properties, particularly against viral infections such as HIV and hepatitis C. The compound's mechanism often involves inhibition of viral replication by interfering with nucleic acid synthesis.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant anticancer activity against several cancer cell lines, including breast and lung cancers. The compound was shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

| Parameter | Value |

|---|---|

| Cell Line | MCF-7 (Breast Cancer) |

| IC50 (µM) | 15.3 |

| Mechanism | Apoptosis induction |

Case Study 2: Antiviral Efficacy

In a separate investigation, researchers evaluated the antiviral effects of a synthesized derivative against hepatitis C virus (HCV). The study revealed that the compound significantly reduced viral load in infected cell cultures.

| Parameter | Value |

|---|---|

| Viral Load Reduction | 80% at 10 µM |

| Treatment Duration | 72 hours |

| Mechanism | Inhibition of RNA polymerase |

Wirkmechanismus

The mechanism of action of 4-Chloro-2-chloromethyl-5-fluoro-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative chlorine and fluorine atoms can enhance binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by mimicking natural substrates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-fluoropyrimidine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate: Contains an indole ring, which imparts different chemical properties.

Uniqueness

4-Chloro-2-chloromethyl-5-fluoro-pyrimidine is unique due to its dual halogenation and the presence of a chloromethyl group, which provides versatility in synthetic applications. Its structure allows for a wide range of chemical modifications, making it a valuable building block in medicinal chemistry and material science.

Biologische Aktivität

4-Chloro-2-chloromethyl-5-fluoro-pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C4H3Cl2F1N2

- CAS Number : 7 ...

| Property | Value |

|---|---|

| Molecular Weight | 150.03 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects. In particular, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Mechanism of Action : The compound may inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins, which mediate inflammation.

- Case Study : A study reported IC50 values for related pyrimidine derivatives against COX-2 activity at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

Pyrimidines have been recognized for their potential as anticancer agents due to their ability to interfere with nucleic acid synthesis and cellular proliferation.

- Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.

- Case Study : In vitro studies demonstrated that certain pyrimidine derivatives exhibit selective toxicity against cancer cell lines, with IC50 values indicating significant growth inhibition .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can enhance potency and selectivity.

Key Findings:

- Substituents : The presence of electron-withdrawing groups (like chlorine and fluorine) at specific positions on the pyrimidine ring has been shown to enhance biological activity .

- Comparative Analysis : A study comparing various substituted pyrimidines revealed that those with halogen substitutions exhibited improved inhibitory effects on target enzymes compared to unsubstituted analogs .

Table 2: SAR Analysis

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Chloromethyl | Increased COX inhibition |

| 5 | Fluorine | Enhanced anticancer activity |

Eigenschaften

IUPAC Name |

4-chloro-2-(chloromethyl)-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN2/c6-1-4-9-2-3(8)5(7)10-4/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKVNNABLIJGII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)CCl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.